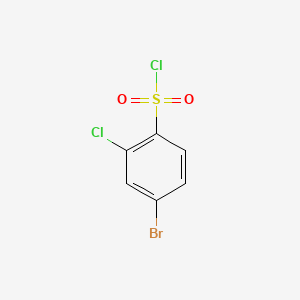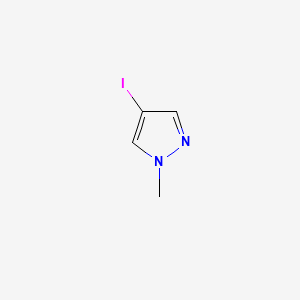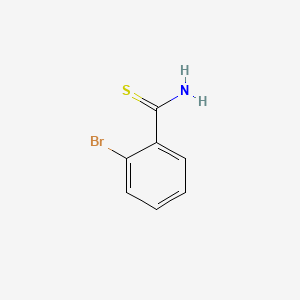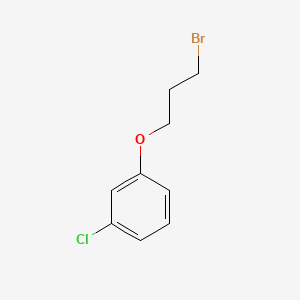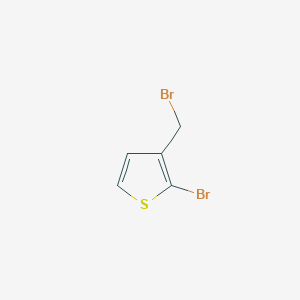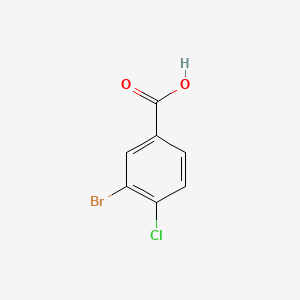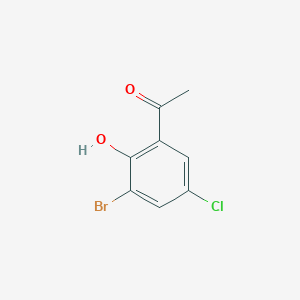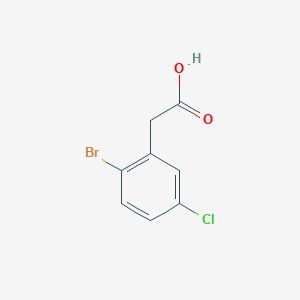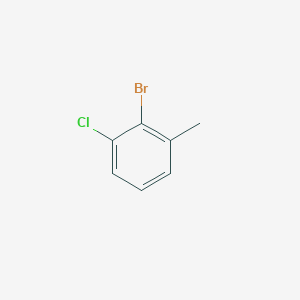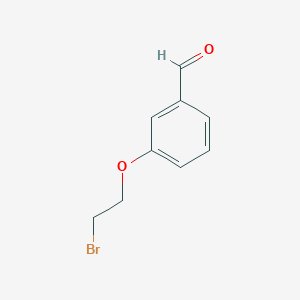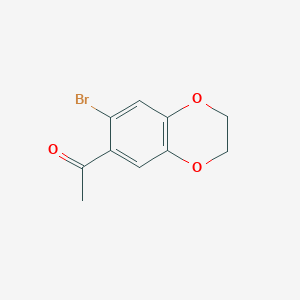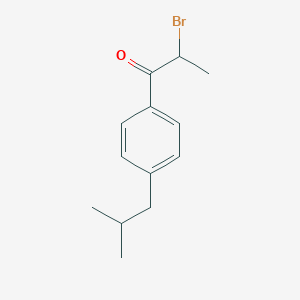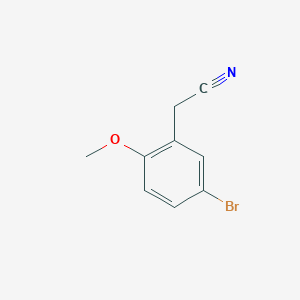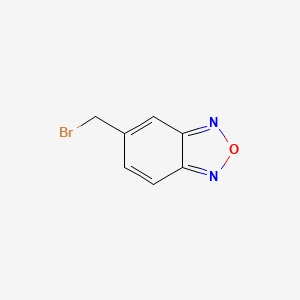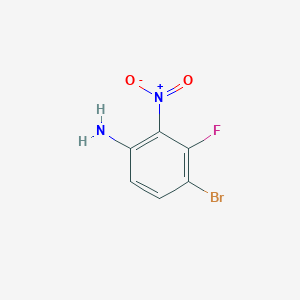
4-Bromo-3-fluoro-2-nitroaniline
Übersicht
Beschreibung
4-Bromo-3-fluoro-2-nitroaniline is an aniline derivative bearing a bromide, a fluoride, and a nitro group . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-nitroaniline involves a multistep process . The process includes the addition of the acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-2-nitroaniline is C6H4BrFN2O2 . The molecular weight is 235.01 g/mol . The InChI code is InChI=1S/C6H4BrFN2O2/c7-3-1-2-4 (9)6 (5 (3)8)10 (11)12/h1-2H,9H2 .Chemical Reactions Analysis
The amine group in 4-Bromo-3-fluoro-2-nitroaniline conducts nucleophilic substitution and diazotization . Direct bromination of aniline produces a variety of polybrominated and oxidized products .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-fluoro-2-nitroaniline is 235.01 g/mol . The exact mass is 233.94402 g/mol . The compound has a topological polar surface area of 71.8 Ų .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-3-fluoro-2-nitroaniline is utilized in various organic synthesis processes due to its reactivity as a halogenated aniline. It serves as a building block for creating larger, biologically relevant scaffolds, particularly in the pharmaceutical industry .
Biochemistry Research
In biochemistry, this compound is used for the reduction of nitro-aromatic compounds and the oxidation of alcohols. It plays a role in synthetic transformations, which are crucial for understanding biochemical pathways and reactions .
Pharmaceutical Intermediates
The compound is employed as an intermediate in the pharmaceutical sector. Its properties allow for the synthesis of more complex molecules that can be used in drug development and other therapeutic applications .
Multistep Synthesis
In multistep synthesis, 4-Bromo-3-fluoro-2-nitroaniline can be involved in processes such as nitration, conversion from nitro groups to amines, and bromination, which are essential steps in creating specific molecular structures .
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMANVRIDHGRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382470 | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-nitroaniline | |
CAS RN |
886762-75-0 | |
| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

